molecular formula C9H13BrN2O2 B5761591 5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide

5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide

Cat. No.: B5761591
M. Wt: 261.12 g/mol
InChI Key: VANMKKYSCJQXMR-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a dimethylaminoethyl group attached to the carboxamide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide typically involves the bromination of furan-2-carboxamide followed by the introduction of the dimethylaminoethyl group. One common method includes:

    Bromination: Furan-2-carboxamide is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 5-position of the furan ring.

    Amidation: The brominated intermediate is then reacted with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-azido-N-[2-(dimethylamino)ethyl]furan-2-carboxamide.

Scientific Research Applications

5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom and furan ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[2-(dimethylamino)ethyl]pyrimidine-2-carboxamide
  • 5-bromo-N-[2-(dimethylamino)ethyl]benzofuran-2-carboxamide
  • 5-bromo-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-12(2)6-5-11-9(13)7-3-4-8(10)14-7/h3-4H,5-6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANMKKYSCJQXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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